molecular formula C15H24N4O4 B3049279 tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 2007916-02-9

tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B3049279
CAS No.: 2007916-02-9
M. Wt: 324.38
InChI Key: ZEIIFSVSHZNOJI-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is usually introduced through a tert-butylation reaction, while the propionyloxy group can be added via esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The propionyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various esters or amides.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

  • Indole derivatives: Similar heterocyclic structures with potential biological activity.

  • Pyrrolopyrazoles: Other compounds within the same class, differing in substituents and functional groups.

Uniqueness: This compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-amino-6,6-dimethyl-2-propanoyloxy-4H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-7-10(20)23-19-12(16)9-8-18(13(21)22-14(2,3)4)15(5,6)11(9)17-19/h7-8,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIIFSVSHZNOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON1C(=C2CN(C(C2=N1)(C)C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104918
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007916-02-9
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007916-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrazole-5(4H)-carboxylic acid, 3-amino-2,6-dihydro-6,6-dimethyl-2-(1-oxopropoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 3
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 4
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 5
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 6
tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

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